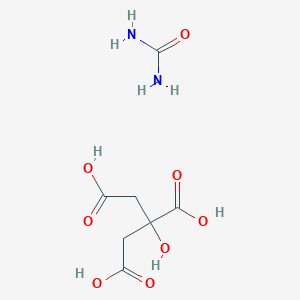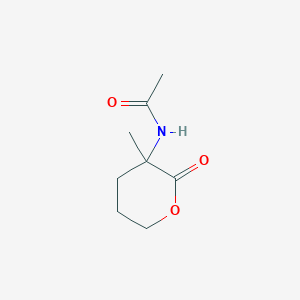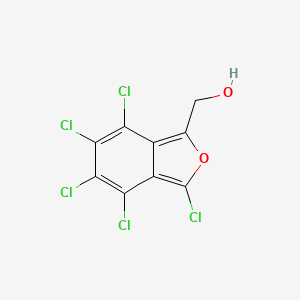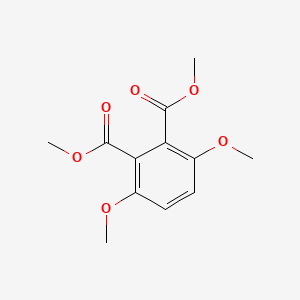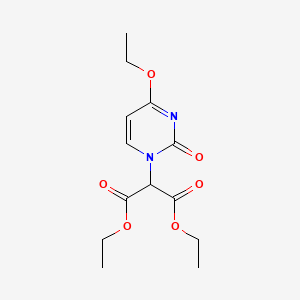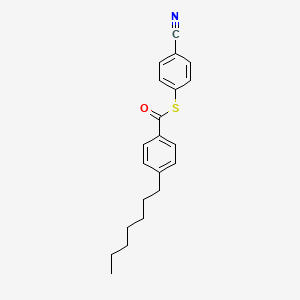![molecular formula C30H26Cl2N2O2S2 B14482567 2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} CAS No. 63956-32-1](/img/structure/B14482567.png)
2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} is a chemical compound known for its unique structure and properties It features a disulfide bond linking two benzamide groups, each substituted with a 2-(4-chlorophenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} typically involves the reaction of 2-(4-chlorophenyl)ethylamine with benzoyl chloride to form N-[2-(4-chlorophenyl)ethyl]benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, forming or breaking disulfide linkages with cysteine residues in proteins. This interaction can modulate protein function and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-(4-sec-butoxyphenyl)benzamide]
- 2,2’-Disulfanediylbis(N-methylbenzamide)
Uniqueness
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} is unique due to the presence of the 2-(4-chlorophenyl)ethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
Propiedades
Número CAS |
63956-32-1 |
|---|---|
Fórmula molecular |
C30H26Cl2N2O2S2 |
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)ethyl]-2-[[2-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H26Cl2N2O2S2/c31-23-13-9-21(10-14-23)17-19-33-29(35)25-5-1-3-7-27(25)37-38-28-8-4-2-6-26(28)30(36)34-20-18-22-11-15-24(32)16-12-22/h1-16H,17-20H2,(H,33,35)(H,34,36) |
Clave InChI |
NWOHNNXTLGTLRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)SSC3=CC=CC=C3C(=O)NCCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
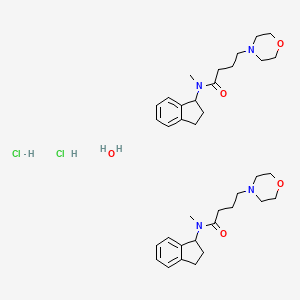
![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
sulfanium chloride](/img/structure/B14482511.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)

